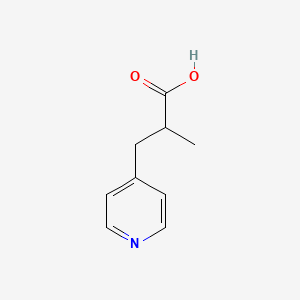

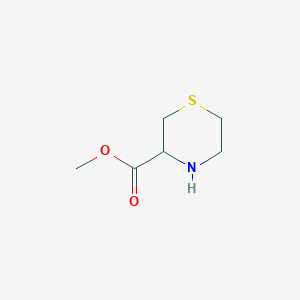

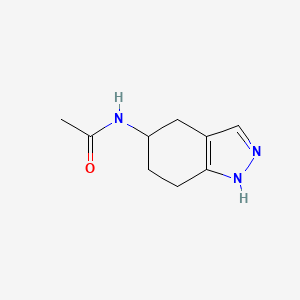

2-Methyl-3-(pyridin-4-YL)propanoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

Synthesis of Dabigatran Etexilate

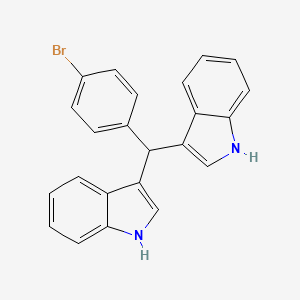

A study details the synthesis of Dabigatran Etexilate, utilizing a precursor that shares a similar structural motif with 2-Methyl-3-(pyridin-4-yl)propanoic acid. This process highlights the compound's utility in complex organic syntheses, leading to medically significant outcomes (Cheng Huansheng, 2013).

Luminescent Properties of Novel Co-Crystals

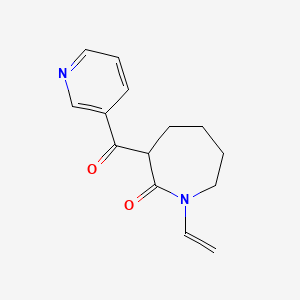

Research on bispyridyl-substituted α,β-unsaturated ketones, closely related to the compound , demonstrates the ability to form co-crystals with interesting luminescent properties. This suggests potential applications in material science, specifically in the development of new luminescent materials (Hongjuan Li et al., 2015).

Catalytic Activities in Arylation

A study on N-heterocyclic carbene-PdCl complexes, incorporating pyridylalkyl carboxylate ligands related to 2-Methyl-3-(pyridin-4-yl)propanoic acid, showcases the compound's relevance in catalysis, particularly in enhancing arylation of oxazoles with aryl bromides. This indicates its potential in facilitating complex chemical transformations (Wei Chen, Jin Yang, 2018).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their diverse biological activities .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

2-methyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULNNXYUJYOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(pyridin-4-YL)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)